Potassium Diphenylphosphanide
CAS No.: 15475-27-1
Cat. No.: VC21079175
Molecular Formula: C12H10KP
Molecular Weight: 224.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15475-27-1 |
---|---|
Molecular Formula | C12H10KP |
Molecular Weight | 224.28 g/mol |
IUPAC Name | potassium;diphenylphosphanide |
Standard InChI | InChI=1S/C12H10P.K/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1 |
Standard InChI Key | FCLYZQXPJKJTDR-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+] |
SMILES | C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+] |
Canonical SMILES | C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+] |
Introduction
Chemical Properties and Structure
Potassium diphenylphosphanide exhibits distinctive chemical and physical properties that influence its behavior in chemical reactions and determine appropriate handling procedures. The compound's structural features, including the phosphorus-potassium bond and the presence of phenyl groups, contribute to its reactivity patterns and physical characteristics.
Physical Properties
Potassium diphenylphosphanide possesses several notable physical properties that are important considerations for its use in synthesis and research applications. The following table summarizes the key physical properties of the compound:
Property | Value |
---|---|
Chemical Formula | C₁₂H₁₀KP |
Molecular Weight | 224.28 g/mol |
CAS Registry Number | 15475-27-1 |
Density | 0.929 g/mL at 25°C |
Flash Point | -4°F |
Physical State | Solid (typically handled in solution) |
Exact Mass | 224.016 |
These properties reflect the compound's nature as an alkali metal phosphide with aromatic substituents . The relatively low flash point indicates its flammable nature, which necessitates careful handling under appropriate conditions.
Structural Features
Although specific structural data for potassium diphenylphosphanide is limited in the provided search results, insights can be drawn from related compounds such as lithium diphenylphosphide. Like other alkali metal phosphides, potassium diphenylphosphanide likely adopts polymeric structures in the solid state, with the potassium cations and diphenylphosphide anions arranged in a network structure . In solution, particularly in coordinating solvents like tetrahydrofuran (THF), the compound may exist in different aggregation states depending on concentration and temperature.
The diphenylphosphide anion features a pyramidal geometry around the phosphorus atom, with the two phenyl groups and a lone pair of electrons. This electronic configuration contributes to the compound's strong nucleophilicity and reactivity toward electrophiles.
Synthesis Methods
Several methods have been developed for the preparation of potassium diphenylphosphanide, each with specific advantages and limitations. These synthetic approaches typically involve the reduction of phosphorus-containing precursors or the deprotonation of diphenylphosphine.
Reduction of Phosphorus Compounds
Potassium diphenylphosphanide can be synthesized through the reduction of various phosphorus-containing precursors with metallic potassium. Based on analogous methods for preparing lithium diphenylphosphide, the following reactions likely apply to the potassium salt as well:
-
Reduction of chlorodiphenylphosphine:
(C₆H₅)₂PCl + 2 K → (C₆H₅)₂PK + KCl -
Reduction of triphenylphosphine:
(C₆H₅)₃P + 2 K → (C₆H₅)₂PK + KC₆H₅ -
Reduction of tetraphenyldiphosphine:
(C₆H₅)₄P₂ + 2 K → 2 (C₆H₅)₂PK
These reductions typically involve the use of metallic potassium in an appropriate solvent, with tetrahydrofuran (THF) being particularly suitable due to its ability to stabilize the resulting phosphide salt . While these methods traditionally involved the use of molten potassium, which presents significant safety challenges, more modern approaches have developed safer alternatives.
Deprotonation of Diphenylphosphine
Another common approach to synthesizing potassium diphenylphosphanide involves the deprotonation of diphenylphosphine using strong bases:
(C₆H₅)₂PH + KH → (C₆H₅)₂PK + H₂
This method takes advantage of the relatively acidic P-H bond in diphenylphosphine, which can be deprotonated by strong bases such as potassium hydride, potassium hexamethyldisilazide (KHMDS), or potassium tert-butoxide. The deprotonation approach often provides a cleaner reaction with fewer side products compared to the reduction methods.
Reactivity and Applications
Potassium diphenylphosphanide demonstrates rich reactivity patterns that make it valuable in various synthetic applications, particularly in the preparation of phosphine compounds and as a nucleophilic reagent in organic chemistry.
Nucleophilic Aromatic Substitution Reactions
One of the most notable applications of potassium diphenylphosphanide is in nucleophilic aromatic substitution reactions with aryl halides. The compound reacts efficiently with o-substituted aryl fluorides to afford the corresponding o-substituted aryl phosphines through nucleophilic aromatic substitution . These reactions typically proceed in good to excellent yields (72-96%) and provide access to functionalized aryl phosphines that have significant applications as ligands in catalysis and coordination chemistry .
The reaction can be represented as:
Ar-F + (C₆H₅)₂PK → Ar-P(C₆H₅)₂ + KF
Category | Information |
---|---|
GHS Symbols | GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Harmful), GHS08 (Health Hazard) |
Signal Word | Danger |
Hazard Codes | F (Flammable), C (Corrosive) |
Risk Statements | 11-19-22-34-40-37 |
Safety Statements | 16-26-33-36/37/39-45 |
Transport Information | UN 2924 3/PG 2 |
This classification reflects the compound's flammable nature, corrosivity, and potential health hazards . The low flash point (-4°F) indicates that the compound can easily ignite under ambient conditions, requiring appropriate fire prevention measures.
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